beta Farnesene
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Overview
Description
Beta Farnesene is an acyclic volatile sesquiterpene that was first discovered in apple peel . It is mainly found in essential oils such as orange oil, rose oil, and tangerine oil . This compound plays a significant role as an aphid alarm pheromone, which is crucial for information transfer among aphids .
Preparation Methods
Beta Farnesene can be produced through various methods, including microbial fermentation and chemical synthesis. One notable method involves the use of engineered microbial cell factories, such as Yarrowia lipolytica, to produce this compound from lignocellulosic hydrolysate . This process involves the overexpression of mevalonate pathway genes and the screening of this compound synthase, resulting in a high yield of this compound . Another method involves the use of the versatile bacterium Cupriavidus necator, which can produce this compound from fructose .
Chemical Reactions Analysis
Beta Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution. . Common reagents used in these reactions include oxidizing agents such as oxygen and reducing agents like hydrogen. Major products formed from these reactions include oxidized derivatives of this compound and hydrogenated products such as farnesane .
Scientific Research Applications
Beta Farnesene has a wide range of scientific research applications across various fields. In agriculture, it is used as an aphid alarm pheromone to control aphid populations . In the cosmetics industry, this compound is used as a fragrance component due to its pleasant aroma . In the pharmaceutical industry, it serves as a precursor for the synthesis of Vitamin E . Additionally, this compound is being explored as a biofuel due to its potential as a jet fuel additive .
Mechanism of Action
The mechanism of action of Beta Farnesene involves its interaction with specific molecular targets and pathways. As an aphid alarm pheromone, this compound interacts with odorant binding proteins and olfactory receptors in the aphid olfactory system . This interaction triggers a warning signal that alerts other aphids of potential danger . In microbial production, the overexpression of genes involved in the mevalonate pathway enhances the synthesis of this compound .
Comparison with Similar Compounds
Beta Farnesene is part of a group of closely related sesquiterpenes, including alpha Farnesene . Alpha Farnesene and this compound are isomers, differing by the location of one double bond . Other similar compounds include bisabolene, pinene, and limonene, which are also sesquiterpenes with various industrial applications .
Properties
Molecular Formula |
C15H26 |
---|---|
Molecular Weight |
206.37 g/mol |
IUPAC Name |
(6E)-2,6-dimethyl-10-methylidenedodeca-2,6-diene |
InChI |
InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h9,12H,4,6-8,10-11H2,1-3,5H3/b15-12+ |
InChI Key |
APAPGJJZPJQKJJ-NTCAYCPXSA-N |
Isomeric SMILES |
CCC(=C)CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCC(=C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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